molecular formula C31H48O2S2 B1678242 Probucol CAS No. 23288-49-5

Probucol

Cat. No.: B1678242
CAS No.: 23288-49-5
M. Wt: 516.8 g/mol
InChI Key: FYPMFJGVHOHGLL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Probucol primarily targets the ATP-binding cassette sub-family A member 1 (ABCA1) and Liver carboxylesterase 1 . ABCA1 is a crucial protein involved in the regulation of lipid metabolism, particularly in the efflux of cellular lipids . This compound acts as an inhibitor of ABCA1 .

Mode of Action

this compound interacts with its targets to influence cholesterol metabolism. It increases the fractional rate of low-density lipoprotein (LDL) catabolism, which is the final metabolic pathway for cholesterol elimination from the body . Additionally, this compound may inhibit the initial stages of cholesterol synthesis and delay the absorption of cholesterol from the diet .

Biochemical Pathways

this compound affects several biochemical pathways. It enhances the catabolism of LDL cholesterol, potentially inhibits cholesterol synthesis, and may delay cholesterol absorption . This compound also appears to inhibit the oxidation and tissue deposition of LDL cholesterol, thereby inhibiting atherogenesis . It has been found to have antioxidant and anti-inflammatory properties via several different mechanisms .

Pharmacokinetics

The half-life of this compound ranges from 12 hours to more than 500 hours, with the longest half-life probably being in adipose tissue .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It showcases remarkable antioxidative and anti-inflammatory properties . This compound has shown significant β-cell protective and potential antidiabetic effects . It has severe cardiotoxicity and a variable absorption profile, which limit its potential applications .

Action Environment

The beneficial effects of this compound arise independently of rectifying obesity or restoring systemic glucose and lipid homeostasis . This is evidenced by the lack of changes in body weight, serum cholesterol levels, blood glucose, hyperinsulinemia, systemic insulin resistance, and oxidative stress . Therefore, the action, efficacy, and stability of this compound seem to be less influenced by environmental factors such as diet.

Biochemical Analysis

Biochemical Properties

Probucol plays a significant role in biochemical reactions, primarily through its antioxidant activity. It inhibits the oxidation of cholesterol in LDLs, thereby slowing the formation of foam cells, which are precursors to atherosclerotic plaques . This compound interacts with several enzymes and proteins, including ATP-binding cassette transporter A1 (ABCA1), which it inhibits, leading to reduced cholesterol efflux from cells . Additionally, this compound may inhibit cholesterol synthesis and delay cholesterol absorption .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to decrease cell proliferation in human ovarian cancer cells by inducing G1-phase arrest and regulating proteins associated with cell cycle progression, such as cyclin D1, p21 Waf1/Cip1, and p27 Kip1 . This compound also influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which it inhibits . Furthermore, this compound has antioxidative and anti-inflammatory properties that contribute to its protective effects on neural cells and the blood-brain barrier .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound lowers serum cholesterol by increasing the fractional rate of LDL catabolism in the final metabolic pathway for cholesterol elimination . It also inhibits the initial stages of cholesterol synthesis and delays cholesterol absorption . This compound’s antioxidant properties are attributed to its ability to inhibit the oxidation of LDL cholesterol, thereby preventing the formation of atherosclerotic plaques . Additionally, this compound inhibits ABCA1-mediated cholesterol transport, contributing to its effect on HDL levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long half-life, ranging from 12 hours to more than 500 hours, with the longest half-life likely being in adipose tissue . Studies have shown that this compound’s antioxidative and anti-inflammatory effects can lead to long-term improvements in cognitive function and neural preservation in models of neurodegenerative diseases

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Watanabe heritable hyperlipidemic rabbits, this compound markedly inhibited the development of cholesterol deposition in lesions similar to early-stage atherosclerosis in humans . In models of Parkinson’s disease, this compound improved motor function and extended the lifespan of treated animals . High doses of this compound may lead to adverse effects, including QT interval prolongation and potential arrhythmias .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to cholesterol metabolism. It increases the catabolism of LDL cholesterol and inhibits cholesterol synthesis and absorption . This compound also affects lipid droplet dynamics and enhances mitophagy, the process of clearing damaged mitochondria, which is crucial for cellular health . These metabolic effects contribute to this compound’s therapeutic potential in various diseases.

Transport and Distribution

This compound is absorbed from the gastrointestinal tract, although its absorption is limited and variable . It is distributed within cells and tissues, with a significant portion accumulating in adipose tissue due to its lipophilic nature . This compound interacts with transporters and binding proteins, including ABCA1, which it inhibits, affecting cholesterol transport and distribution within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with lipid droplets and mitochondria. It enhances mitophagy by increasing contact between lipid droplets and mitochondria, promoting the clearance of damaged mitochondria . This compound’s effects on lipid droplet dynamics and its ability to modulate mitophagy are crucial for its protective effects on cellular function and health .

Chemical Reactions Analysis

Properties

IUPAC Name

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPMFJGVHOHGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045440
Record name Probucol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Probucol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.18e-05 g/L
Record name Probucol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Probucol lowers serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body. This drug may also act to inhibit the initial stages of cholesterol synthesis and act to inhibit the absorption of cholesterol from the diet. Recent information suggests that probucol may inhibit the oxidation and tissue deposition of LDL cholesterol, thereby inhibiting atherogenesis. It appears to inhibits ABCA1-mediated cellular lipid efflux.
Record name Probucol
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CAS No.

23288-49-5
Record name Probucol
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Record name Probucol [USAN:USP:INN:BAN:JAN]
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Record name Probucol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Probucol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01599
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Probucol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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